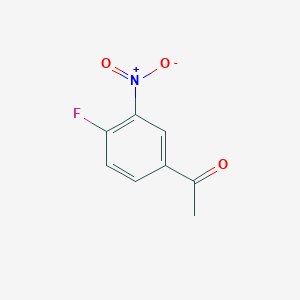

4'-Fluoro-3'-nitroacetophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCNZDJJIOLIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370392 | |

| Record name | 4'-Fluoro-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-93-1 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4'-Fluoro-3'-nitroacetophenone: Chemical Properties and Applications

Introduction

This compound is a substituted aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its chemical structure, featuring an acetyl group, a fluorine atom, and a nitro group, provides multiple reaction sites, making it a valuable intermediate for the synthesis of complex molecules and pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C8H6FNO3 | [1][2][3][4][5] |

| Molecular Weight | 183.14 g/mol | [1][2][3][4][5] |

| CAS Number | 400-93-1 | [1][2][3][4][5] |

| Appearance | Light yellow crystalline powder / Off-white powder / Light brown crystals | [1][2][3] |

| Melting Point | 47-51 °C | [1][3] |

| Boiling Point | 118-120 °C at 0.8 mmHg | [3] |

| Purity | >98% | [1][2] |

| IUPAC Name | 1-(4-fluoro-3-nitrophenyl)ethanone | [4][5] |

| Synonyms | 3-Acetyl-6-fluoronitrobenzene, 4-Acetyl-1-fluoro-2-nitrobenzene | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the nitration of 4'-fluoroacetophenone. A general experimental procedure is detailed below.

General procedure for the synthesis of 4-fluoro-3-nitroacetophenone from 4-fluoroacetophenone: [3]

-

Dissolution: 1-(4-fluorophenyl)ethanone (1.10 g, 7.97 mmol) is dissolved in concentrated H2SO4 (5 mL) with stirring.[3]

-

Addition of Mixed Acid: A mixed acid consisting of concentrated HCl and concentrated H2SO4 (2 mL) is slowly added to the solution.[3]

-

Nitration: Nitric acid (HNO3, 1.50 mL) is added dropwise at a controlled temperature of -15°C. The reaction mixture is stirred for 80 minutes at this temperature.[3]

-

Quenching: The reaction mixture is then poured into ice-cold water (120 mL).[3]

-

Extraction: The product is extracted with ethyl acetate (B1210297) (2 x 100 mL).[3]

-

Washing: The combined organic layers are washed sequentially with water (100 mL) and brine (100 mL).[3]

-

Drying and Concentration: The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.[3]

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel (100-200 mesh) using a 40% ethyl acetate in hexane (B92381) solution as the eluent to yield 4-fluoro-3-nitroacetophenone as an off-white solid (0.80 g, 55% yield).[3]

Caption: Synthesis of this compound.

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 2.64 (s, 3H), 7.39 (t, J=9.30 Hz, 1H), 8.20-8.26 (m, 1H), 8.57-8.66 (m, 1H).[3]

-

Mass Spectrometry: The monoisotopic mass is 183.03317122 Da.[4] Predicted collision cross section (CCS) values have been calculated for various adducts.[6]

-

Raman Spectroscopy: FT-Raman spectra have been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4]

Chemical Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of organic compounds due to its multiple functional groups.[1]

-

Scaffold for Active Pharmaceutical Ingredients (APIs): It is a common molecular scaffold for the synthesis of APIs.[1] For instance, it is a precursor in the synthesis of an inhibitor of Trypanosoma cruzi, the parasite that causes Chagas disease.[1] The synthesis involves a series of reactions including nucleophilic aromatic substitution at the fluoride (B91410) position, amination of the ketone, and reduction of the nitro group.[1] The resulting compound has shown high potency with an IC50 of 8 nM.[1]

-

Synthesis of Heterocycles: This compound is utilized in the preparation of substituted furans through a copper-catalyzed radical addition of acetophenones to alkynes.[3] It is also used in the synthesis of bicyclic heterocycles like chromen derivatives.[1]

-

Intermediate in Medicinal Chemistry: Its fluorine and nitro functional groups enhance its reactivity, making it a crucial building block for creating more complex molecules with potential therapeutic applications.[2] It is used in the development of anti-inflammatory and analgesic drugs.[2] The presence of the fluorine atom can also be leveraged to improve the metabolic stability and lipophilicity of drug candidates.[7]

Caption: Role as a versatile chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin corrosion/irritation: Warning (Causes skin irritation, H315).[4]

-

Serious eye damage/eye irritation: Warning (Causes serious eye irritation, H319).[4]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning (May cause respiratory irritation, H335).[4]

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[8]

-

Response: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

It is incompatible with strong oxidizing agents.[8]

Caption: Relationship between structure and reactivity.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 400-93-1 [m.chemicalbook.com]

- 4. This compound | C8H6FNO3 | CID 2734612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. PubChemLite - this compound (C8H6FNO3) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

4'-Fluoro-3'-nitroacetophenone CAS number 400-93-1

An In-Depth Technical Guide to 4'-Fluoro-3'-nitroacetophenone (CAS: 400-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring a ketone, a nitro group, and a fluorine atom, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications in the development of therapeutic agents.

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 400-93-1[2] |

| Molecular Formula | C8H6FNO3[2] |

| Molecular Weight | 183.14 g/mol [2] |

| IUPAC Name | 1-(4-fluoro-3-nitrophenyl)ethanone[3] |

| Synonyms | 3-Acetyl-6-fluoronitrobenzene, 4-Acetyl-1-fluoro-2-nitrobenzene, 3'-Nitro-4'-fluoroacetophenone[1] |

| InChI Key | PTCNZDJJIOLIKQ-UHFFFAOYSA-N |

| SMILES | CC(=O)c1ccc(F)c(c1)--INVALID-LINK--=O |

Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow to light brown crystalline powder[1][2] |

| Melting Point | 47-51 °C[2] |

| Boiling Point | 118-120 °C at 0.8 mmHg[2] |

| Density | 1.336 g/cm³ (Predicted)[2] |

| Solubility | Soluble in Methanol[2] |

| Flash Point | >110 °C (>230 °F) |

Safety and Handling

| Hazard Category | GHS Classification |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Storage | Sealed in a dry, room temperature environment[2] |

Experimental Protocols

Synthesis of this compound from 4-Fluoroacetophenone

This protocol details the nitration of 4-fluoroacetophenone to yield this compound.[2]

Materials:

-

1-(4-fluorophenyl)ethanone (4-Fluoroacetophenone)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

-

Deionized Water (H₂O)

-

Silica (B1680970) Gel (100-200 mesh)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1.10 g (7.97 mmol) of 1-(4-fluorophenyl)ethanone in 5 mL of concentrated H₂SO₄ under stirring.

-

Cool the mixture to -15 °C using an ice-salt bath.

-

Slowly add 1.50 mL of concentrated HNO₃ dropwise to the reaction mixture, ensuring the temperature remains at -15 °C.

-

Continue stirring the reaction mixture at -15 °C for 80 minutes.

-

After 80 minutes, pour the reaction mixture into 120 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Concentrate the dried organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% ethyl acetate in hexane solution as the eluent.

-

Collect the fractions containing the product and concentrate to afford this compound as an off-white solid (yield: 0.80 g, 55%).[2]

Spectroscopic Data

| Spectroscopy Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.57-8.66 (m, 1H), 8.20-8.26 (m, 1H), 7.39 (t, J=9.30 Hz, 1H), 2.64 (s, 3H)[2] |

| Predicted Mass Spectrometry | [M+H]⁺: 184.04045, [M+Na]⁺: 206.02239, [M-H]⁻: 182.02589[4] |

| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available on PubChem, showing characteristic peaks for a nitro-aromatic ketone.[3] Key expected vibrations include C=O stretching, aromatic C=C stretching, C-N stretching, and NO₂ stretching. |

| ¹³C NMR | Experimental data is not readily available. Predicted shifts can be estimated based on the structure and data from similar compounds. |

Applications in Drug Development

This compound is a key starting material for the synthesis of various biologically active compounds.

Inhibitors of Trypanosoma cruzi

This compound is used in the synthesis of inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The synthesis involves a series of reactions including nucleophilic aromatic substitution of the fluoride, amination of the ketone, and reduction of the nitro group.[1] The resulting molecules have shown high potency against the parasite.[1] The mechanism of action for many nitroaromatic compounds against T. cruzi involves the enzymatic reduction of the nitro group within the parasite to form reactive nitrogen species, which induce lethal oxidative stress.

Synthesis of Chromen Derivatives

This compound also serves as a precursor for the synthesis of bicyclic heterocycles like chromen derivatives.[1] Certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated anti-inflammatory properties by inhibiting the TLR4/MAPK signaling pathway. This pathway is crucial in the inflammatory response triggered by lipopolysaccharides (LPS).

Visualizations

Experimental and Logical Workflows

Caption: Synthesis workflow for this compound.

Caption: Inhibition mechanism of T. cruzi by nitro-aromatic drugs.

Caption: Anti-inflammatory action of chromen derivatives.

References

An In-depth Technical Guide to 4'-Fluoro-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a substituted acetophenone (B1666503) derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring a reactive ketone, an electron-withdrawing nitro group, and a fluorine atom, makes it a valuable precursor for a variety of heterocyclic and carbocyclic structures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its role in the development of therapeutic agents, specifically as a scaffold for inhibitors of the Trypanosoma cruzi proteasome, a key target in the fight against Chagas disease.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₆FNO₃, is a crystalline solid at room temperature.[1][2] The presence of the fluorine atom and the nitro group significantly influences its chemical reactivity and biological activity.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₃ | [1][3] |

| Molecular Weight | 183.14 g/mol | [1][3] |

| CAS Number | 400-93-1 | [1][3] |

| Appearance | Light yellow crystalline powder | [1] |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 118-120 °C at 0.8 mmHg | [1] |

| Solubility | Soluble in Methanol | [1] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): [1]

-

δ 8.57-8.66 (m, 1H)

-

δ 8.20-8.26 (m, 1H)

-

δ 7.39 (t, J=9.30 Hz, 1H)

-

δ 2.64 (s, 3H)

Infrared (IR) Spectroscopy: While specific experimental IR data with peak assignments for this compound is not readily available in the public domain, characteristic absorption bands can be predicted based on its functional groups:

-

C=O (ketone): Strong absorption band around 1680-1700 cm⁻¹

-

NO₂ (nitro group): Two strong absorption bands around 1500-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch)

-

C-F (aryl fluoride): Absorption band in the region of 1100-1250 cm⁻¹

-

C-H (aromatic): Stretching vibrations above 3000 cm⁻¹

Mass Spectrometry (Predicted): [4] The following m/z values are predicted for various adducts of this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.04045 |

| [M+Na]⁺ | 206.02239 |

| [M-H]⁻ | 182.02589 |

| [M]⁺ | 183.03262 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nitration of 4'-fluoroacetophenone (B120862) using a mixture of nitric acid and sulfuric acid.[1]

Materials:

-

4'-Fluoroacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) Gel (100-200 mesh)

-

Ice

Procedure: [1]

-

In a flask maintained at -15 °C, dissolve 4'-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above -10 °C.

-

Stir the reaction mixture at -15 °C for approximately 80 minutes.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a light yellow solid.

Caption: Synthetic workflow for this compound.

Biological Significance and Signaling Pathways

This compound serves as a key intermediate in the synthesis of inhibitors targeting the proteasome of Trypanosoma cruzi, the parasite responsible for Chagas disease.[5] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, a critical process for cell cycle regulation, stress response, and overall cellular homeostasis in eukaryotes.[6][7] Inhibition of the parasite's proteasome leads to an accumulation of polyubiquitinated proteins, disrupting these essential cellular processes and ultimately leading to parasite death.[6]

The Ubiquitin-Proteasome System in Trypanosoma cruzi

The ubiquitin-proteasome system (UPS) is a highly regulated pathway for protein degradation. Proteins targeted for degradation are first tagged with a chain of ubiquitin molecules through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6][7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Inhibition of the T. cruzi Ubiquitin-Proteasome Pathway.

Conclusion

This compound is a chemical intermediate of significant interest to the medicinal chemistry and drug development community. Its well-defined synthesis and versatile reactivity provide a foundation for the creation of complex molecular architectures with potent biological activities. The successful application of this scaffold in the development of Trypanosoma cruzi proteasome inhibitors highlights its potential in the ongoing search for new and effective treatments for neglected tropical diseases like Chagas disease. Further exploration of derivatives based on this core structure may lead to the discovery of additional therapeutic agents with novel mechanisms of action.

References

- 1. This compound CAS#: 400-93-1 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6FNO3 | CID 2734612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H6FNO3) [pubchemlite.lcsb.uni.lu]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Characteristics of 4'-Fluoro-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Fluoro-3'-nitroacetophenone, a valuable intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.64 | s | 3H | -CH₃ |

| 7.39 | t, J=9.30 Hz | 1H | Ar-H |

| 8.20-8.26 | m | 1H | Ar-H |

| 8.57-8.66 | m | 1H | Ar-H |

Table 1: ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Data

Experimental Protocol: NMR Spectroscopy

The following provides a general experimental protocol for obtaining NMR spectra of substituted acetophenones, which can be adapted for this compound.

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker AVANCE III 500MHz instrument, is typically used.[1]

Sample Preparation:

-

Dissolve a small amount of the sample (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

Data Acquisition:

-

¹H NMR: Spectra are typically recorded at room temperature. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

While a full experimental IR spectrum with peak assignments for this compound is not available in the searched results, characteristic absorption bands can be predicted based on its functional groups. For the related compound 3-nitroacetophenone, a strong, sharp absorption for the carbonyl (C=O) stretch is observed in the range of 1680-1700 cm⁻¹, and strong, sharp absorptions for the nitro group (NO₂) symmetric and asymmetric stretches are seen at approximately 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

A general procedure for obtaining an FTIR spectrum of a solid aromatic compound is as follows.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum.

Data Analysis:

-

The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometry Data

Predicted mass spectral data for this compound indicates the following expected mass-to-charge ratios (m/z) for various adducts.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.04045 |

| [M+Na]⁺ | 206.02239 |

| [M-H]⁻ | 182.02589 |

| [M]⁺ | 183.03262 |

Table 2: Predicted m/z values for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of volatile and semi-volatile organic compounds like substituted acetophenones.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC Conditions:

-

Column: A capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl methyl siloxane column).

-

Injector: The sample is injected into a heated inlet.

-

Oven Program: A temperature program is used to separate the components of the sample as they pass through the column.

-

Carrier Gas: An inert gas, such as helium, is used to carry the sample through the column.

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

-

Detector: An electron multiplier or similar detector records the abundance of the ions.

Data Analysis:

-

The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

Navigating the Solubility Landscape of 4'-Fluoro-3'-nitroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4'-Fluoro-3'-nitroacetophenone, a key building block in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility behavior based on its chemical structure and provides detailed experimental protocols for its determination.

Core Concepts: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar structure due to the presence of a carbonyl group, a nitro group, and a fluoro group. Therefore, it is expected to exhibit appreciable solubility in polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be limited. One source confirms its solubility in methanol[1].

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield a detailed quantitative dataset for the solubility of this compound across a broad spectrum of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Dichloromethane | |||

| e.g., Ethyl Acetate | |||

| e.g., Toluene | |||

| e.g., Hexane | |||

| e.g., Water |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including reaction optimization, purification, and formulation development. The following are established methods for quantifying the solubility of a solid organic compound like this compound.

Method 1: Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration can be employed. Filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Quantification: Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solid can then be calculated.

-

Solubility Calculation: The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble). Analyze these standards by HPLC and construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (Steps 1 and 2).

-

Sample Dilution: After equilibration and phase separation (Step 3 of the Isothermal Saturation Method), take a precise aliquot of the clear supernatant and dilute it with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

An In-Depth Technical Guide to the Safe Handling and Use of 4'-Fluoro-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a substituted aromatic ketone that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its utility as a molecular scaffold is notable in the synthesis of inhibitors for Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The presence of fluoro and nitro groups, along with the acetophenone (B1666503) moiety, makes it a versatile building block for creating complex molecules.[1] However, the chemical reactivity and inherent toxicological properties of this compound necessitate a thorough understanding of its safety and handling precautions to minimize risks in a laboratory setting.

This technical guide provides comprehensive information on the safety, handling, storage, and disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 400-93-1 |

| Molecular Formula | C8H6FNO3 |

| Molecular Weight | 183.14 g/mol |

| Appearance | Light brown to light yellow crystalline powder |

| Melting Point | 47-51 °C |

| Boiling Point | 118-120 °C at 0.8 mmHg |

| Purity | >98% |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[2] |

| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation (H319)[2] |

| Specific Target Organ Toxicity | Warning: May cause respiratory irritation (H335)[2] |

Pictogram:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| Body Part | Recommended Protection | Specifications & Rationale |

| Eyes & Face | Chemical splash goggles and face shield | Goggles must be worn to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[2] |

| Hands | Nitrile or neoprene gloves (double gloving recommended) | No single glove material offers universal protection. Nitrile gloves provide good resistance to a range of chemicals. Double gloving adds an extra layer of safety. For significant contamination risks, heavier-duty gloves like neoprene should be considered. Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated. |

| Body | Chemical-resistant laboratory coat | A lab coat made of a material such as Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Synthetic fabrics that can easily melt or burn should be avoided. |

| Feet | Closed-toed, chemical-resistant shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. |

Engineering Controls

| Control | Specification |

| Ventilation | All handling of this compound, especially weighing and transferring of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors. |

| Safety Equipment | Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2] |

Experimental Protocols: Safe Handling Procedures

The following protocols outline the safe handling of this compound in a laboratory setting.

Weighing and Transferring Protocol

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Weighing: To prevent the dispersal of fine powder, weigh the compound in a tared, sealed container within the fume hood.

-

Transfer: Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust.

-

Closure: Keep the container tightly sealed when not in use to minimize the release of any vapors.

-

Post-Handling: Thoroughly clean the work area after the procedure. Decontaminate any equipment that has come into contact with the chemical. Carefully remove PPE, with gloves being the last item to be removed. Wash hands thoroughly with soap and water after glove removal.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | In case of skin contact, immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |

Spill and Waste Disposal

-

Spill Response: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[2]

Storage and Stability

| Condition | Recommendation |

| General Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] |

| Incompatible Materials | Keep away from strong oxidizing agents.[2] |

| Stability | The compound is stable under normal storage conditions. |

Application in Synthesis: A Generalized Workflow

This compound is a valuable precursor in multi-step syntheses. A key application is in the preparation of inhibitors of Trypanosoma cruzi, which involves a sequence of reactions including nucleophilic aromatic substitution, amination, and reduction.[1] While a specific, detailed experimental protocol for a particular inhibitor is beyond the scope of this guide, a generalized workflow for these transformations is presented below.

Logical Workflow for Safe Laboratory Use

The following diagram illustrates the logical progression of steps for the safe use of this compound in a research setting.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. This guide provides the essential information for researchers and scientists to handle this compound responsibly, thereby minimizing risks and fostering a secure research environment. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional safety guidelines.

References

The Strategic Role of 4'-Fluoro-3'-nitroacetophenone as a Versatile Synthesis Intermediate in Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a highly functionalized aromatic ketone that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and an acetyl group on a benzene (B151609) ring, provides a versatile platform for the construction of complex molecules with significant biological and material science applications. The electron-withdrawing nature of the nitro group and the inherent reactivity of the acetyl and fluoro functionalities make this compound an ideal starting material for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction, and condensation reactions. This technical guide provides a comprehensive overview of the role of this compound as a synthesis intermediate, with a focus on its applications in the development of novel pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 400-93-1 | [1] |

| Molecular Formula | C₈H₆FNO₃ | [1] |

| Molecular Weight | 183.14 g/mol | [1] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 47-51 °C | [1] |

| Purity | >98% | [1] |

Synthesis of this compound

The standard laboratory synthesis of this compound involves the nitration of 4'-fluoroacetophenone (B120862). A detailed experimental protocol is provided below.

Experimental Protocol: Nitration of 4'-fluoroacetophenone

Materials:

-

4'-fluoroacetophenone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Deionized water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel (100-200 mesh)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 4'-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Purity (%) |

| 4'-fluoroacetophenone | 1.0 | ~55-60 | >98 |

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its three reactive sites allow for sequential and regioselective modifications, leading to the development of novel drug candidates.

Inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) for Cancer Therapy

Pyruvate dehydrogenase kinases (PDKs) are critical enzymes in cancer metabolism, and their inhibition is a promising strategy for anticancer drug development. Dichloroacetophenone derivatives have shown potent inhibitory activity against PDK1. While a direct synthesis from this compound is not explicitly detailed in the available literature, a closely related synthesis starting from 4-fluoro-2-hydroxy-acetophenone provides a relevant synthetic route that can be adapted. The key steps involve nitration, nucleophilic substitution, and coupling with a phenol (B47542) derivative.

General Synthetic Scheme:

Caption: General synthesis of PDK1 inhibitors.

Quantitative Data for Dichloroacetophenone Biphenylsulfone Ether PDK1 Inhibitors:

| Compound | IC₅₀ (PDK1) | Reference |

| 31 | 86 nM | [2][3] |

| 32 | 140 nM | [4][3] |

PDK Signaling Pathway:

PDKs phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. Inhibition of PDK reactivates PDC, shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation, which can lead to apoptosis.

Caption: PDK signaling pathway in cancer cells.

Inhibitors of Trypanosoma cruzi for Chagas Disease Treatment

This compound is a key intermediate in the synthesis of potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. The synthesis leverages the reactivity of all three functional groups in a sequential manner. A resulting compound has demonstrated high efficacy with a potency of 8 nM.[1]

Experimental Workflow:

The synthesis involves a three-step process:

-

Nucleophilic Aromatic Substitution: The fluorine atom is displaced by a nucleophile.

-

Amination: The ketone group is converted to an amine.

-

Reduction: The nitro group is reduced to an amine.

Caption: Synthesis of T. cruzi inhibitors.

Mechanism of Action of Nitroaromatic Drugs against Trypanosoma cruzi :

Nitroaromatic compounds are prodrugs that are activated by a parasitic type I nitroreductase (NTR). This enzyme reduces the nitro group to generate cytotoxic nitroso and hydroxylamine (B1172632) intermediates, which induce oxidative stress and damage parasitic DNA and proteins, leading to cell death.[5][6][7][8]

Caption: Mechanism of action of nitroaromatic drugs in T. cruzi.

Synthesis of 4H-Chromen Derivatives

This compound can also serve as a precursor for the synthesis of bicyclic heterocycles like 4H-chromen derivatives, which are known to possess a wide range of biological activities. A general method for the synthesis of 4H-chromenes involves the reaction of a phenol with an acetophenone.

Experimental Protocol: Synthesis of 3-(4-Methylphenyl)-4H-chromen-4-one (Illustrative Example)

This protocol, while not using this compound directly, illustrates the general procedure for synthesizing a chromenone from an acetophenone, which can be adapted.

Materials:

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Sodium acetate

-

p-Toluenesulfonic acid

-

Thallium(III) nitrate (B79036) trihydrate

Procedure:

-

Chalcone (B49325) Formation: Dissolve 2-hydroxyacetophenone and 4-methylbenzaldehyde in ethanol at 0 °C. Add aqueous KOH solution and stir at room temperature for 3 hours. Pour the mixture into iced water and acidify with HCl to precipitate the chalcone.[9]

-

Flavanone (B1672756) Formation: Reflux the crude chalcone with excess sodium acetate in aqueous ethanol for 2 hours. Cool the mixture and pour into iced water to precipitate the flavanone.[9]

-

Isoflavone (Chromenone) Formation: Dissolve the flavanone in methanol and add a catalytic amount of p-toluenesulfonic acid and thallium(III) nitrate trihydrate. Reflux the mixture for 5 hours. Cool the reaction, filter the precipitate, and wash with water to obtain the final product.[9]

Quantitative Data (Illustrative):

| Reaction Step | Starting Material | Product | Yield (%) |

| Chalcone Formation | 2-Hydroxyacetophenone | (E)-1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one | Not specified |

| Flavanone Formation | Chalcone | 2-(p-tolyl)chroman-4-one | Not specified |

| Isoflavone Formation | Flavanone | 3-(p-tolyl)-4H-chromen-4-one | Not specified |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for the strategic and efficient construction of complex molecular scaffolds for the development of potent therapeutic agents, including anticancer and antiparasitic drugs. The experimental protocols and synthetic pathways outlined in this guide highlight the broad utility of this compound and provide a foundation for its application in further research and development endeavors. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and innovative molecules with significant scientific and therapeutic impact.

References

- 1. ossila.com [ossila.com]

- 2. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 5. article.aascit.org [article.aascit.org]

- 6. proceedings.science [proceedings.science]

- 7. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]

- 8. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(4-Methylphenyl)-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Synthetic Applications of High-Purity 4'-Fluoro-3'-nitroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of high-purity 4'-Fluoro-3'-nitroacetophenone. This key starting material is of significant interest in medicinal chemistry and drug discovery due to its versatile reactivity, enabling the synthesis of a wide range of biologically active compounds. This document outlines major commercial suppliers, provides detailed experimental protocols for its use in the synthesis of promising therapeutic agents, and visualizes the biological pathways targeted by its derivatives.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The selection of a supplier may depend on factors such as purity requirements, available quantities, and cost. Below is a comparative summary of offerings from prominent commercial vendors.

| Supplier | Product Number | Purity | Appearance | Melting Point (°C) | CAS Number |

| TCI America | F0777 | >98.0% (GC) | White to Light yellow powder to crystal | 48.0 to 52.0 | 400-93-1 |

| Thermo Scientific | AC366010050 | 98%[1] | Yellow | 46 to 50 | 400-93-1[1] |

| Ossila | --- | >98%[2] | Light brown crystals | 47 - 51[2] | 400-93-1[2] |

| Chem-Impex | 01650 | ≥ 98% (HPLC)[3] | Off-white powder[3] | 48-50[3] | 400-93-1[3] |

| AbacipharmTech | AB01650 | 98%[4] | --- | --- | 400-93-1[4] |

| Sigma-Aldrich | 676357 | 97% | Solid | 47-51 | 400-93-1 |

| Santa Cruz Biotechnology | sc-225024 | --- | --- | --- | 400-93-1[5] |

Synthetic Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of novel therapeutic agents, particularly in the fields of anti-parasitic and anti-cancer drug development. Its strategic placement of fluoro, nitro, and acetyl groups allows for a variety of chemical transformations.

Experimental Protocols

1. Synthesis of this compound

A general procedure for the nitration of 4-fluoroacetophenone to yield this compound has been described.[6]

-

Materials: 4-fluoroacetophenone, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), concentrated hydrochloric acid (HCl), ethyl acetate (B1210297) (EtOAc), water (H₂O), anhydrous sodium sulfate (B86663) (Na₂SO₄), brine.

-

Procedure:

-

Dissolve 1-(4-fluorophenyl)ethanone (1.0 eq) in concentrated H₂SO₄ with stirring.

-

Slowly add a mixed acid solution of concentrated HCl and concentrated H₂SO₄.

-

Cool the reaction mixture to -15°C and add concentrated HNO₃ dropwise, maintaining the temperature at -15°C.

-

Stir the reaction mixture at -15°C for 80 minutes.[6]

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.[6]

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.[6]

-

2. Synthesis of Chalcone (B49325) Derivatives as Potential EGFR Inhibitors

Chalcones derived from this compound have been investigated as potent anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (TKD). The synthesis typically involves a Claisen-Schmidt condensation.

-

General Procedure:

-

To a solution of this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., aqueous sodium hydroxide).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

-

3. Synthesis of Precursors for Trypanosoma cruzi Inhibitors

This compound is a key starting material for the synthesis of inhibitors of the Trypanosoma cruzi proteasome, a validated drug target for Chagas disease.[2] The synthesis involves a series of reactions including nucleophilic aromatic substitution of the fluoride, amination of the ketone, and reduction of the nitro group.[2]

-

Illustrative First Step (Nucleophilic Aromatic Substitution):

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO).

-

Add a nucleophile (e.g., a primary or secondary amine, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor by TLC.

-

After completion, cool the reaction mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Biological Signaling Pathways and Drug Targets

The derivatives of this compound have been shown to target key signaling pathways implicated in cancer and infectious diseases.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Chalcone derivatives synthesized from this compound have been designed to inhibit the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades.

Caption: EGFR signaling pathway and inhibition by chalcone derivatives.

Trypanosoma cruzi Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within a cell. In Trypanosoma cruzi, the causative agent of Chagas disease, the proteasome is essential for parasite survival, differentiation, and proliferation. Inhibiting the T. cruzi proteasome leads to the accumulation of toxic proteins, ultimately causing parasite death.

Caption: Inhibition of the T. cruzi proteasome by synthesized inhibitors.

Conclusion

High-purity this compound is a readily available and valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its application in the development of inhibitors for validated therapeutic targets such as the EGFR and the T. cruzi proteasome underscores its importance for researchers in medicinal chemistry and pharmacology. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for scientists working in these areas.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4'-Fluoro-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-3'-nitroacetophenone is a versatile building block in medicinal chemistry and organic synthesis, largely owing to its distinct electronic landscape which imparts specific reactivity.[1][2] This guide provides a detailed analysis of the electrophilic and nucleophilic sites within the molecule, arising from the interplay of its functional groups: a fluorine atom, a nitro group, and an acetyl group. Understanding these reactive centers is crucial for predicting reaction outcomes and designing novel synthetic pathways for drug discovery and development.

Molecular Structure and Electronic Properties of Substituents

The reactivity of this compound is dictated by the electronic effects of its substituents on the benzene (B151609) ring. The IUPAC name for this compound is 1-(4-fluoro-3-nitrophenyl)ethanone and its chemical formula is C8H6FNO3.[3]

| Substituent | Chemical Formula | Electronic Effect | Ring Activation/Deactivation | Directing Effect |

| Acetyl | -COCH3 | Electron-withdrawing (Resonance and Inductive) | Deactivating | Meta |

| Nitro | -NO2 | Strongly electron-withdrawing (Resonance and Inductive) | Strongly Deactivating | Meta |

| Fluoro | -F | Inductively electron-withdrawing, Resonance electron-donating | Deactivating | Ortho, Para |

Analysis of Electrophilic and Nucleophilic Sites

The combination of these substituents creates a nuanced distribution of electron density across the molecule, defining its electrophilic and nucleophilic character at various positions.

Electrophilic Sites

Electrophilic sites are electron-deficient and thus susceptible to attack by nucleophiles.

-

Carbonyl Carbon of the Acetyl Group: The carbon atom of the carbonyl group (C=O) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon.[4][5] This makes it a prime target for nucleophilic addition reactions.

-

Aromatic Ring Carbons: The aromatic ring as a whole is significantly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups (acetyl and nitro).[6][7][8] However, certain carbons within the ring are more electron-deficient than others and can be considered electrophilic, particularly in the context of nucleophilic aromatic substitution. The carbon bearing the fluorine atom (C-4') is a notable electrophilic site. The strong electron-withdrawing effects of the adjacent nitro group and the para-acetyl group make this position susceptible to nucleophilic aromatic substitution, where the fluoride (B91410) ion can act as a leaving group.[1]

Nucleophilic Sites

Nucleophilic sites are electron-rich and can donate a pair of electrons to form a new covalent bond with an electrophile.

-

Oxygen Atoms: The oxygen atom of the carbonyl group and the oxygen atoms of the nitro group possess lone pairs of electrons and are therefore nucleophilic. They can be protonated or coordinate to Lewis acids.

-

Aromatic Ring: While the ring is generally electron-poor, the concept of nucleophilicity is relative. In the absence of strong nucleophiles, the π-electron system of the aromatic ring can act as a weak nucleophile. However, due to the deactivating nature of the substituents, its nucleophilicity is significantly diminished compared to benzene. Electrophilic aromatic substitution reactions on this ring would be very slow and require harsh conditions. If such a reaction were to occur, the directing effects of the substituents would come into play. The fluoro group directs ortho and para, while the nitro and acetyl groups direct meta. The position meta to both the nitro and acetyl groups (C-5') and ortho to the fluorine is the least deactivated position for electrophilic attack.

Reactivity and Synthetic Applications

The defined electrophilic and nucleophilic centers of this compound have been exploited in various synthetic applications. For instance, it is a key intermediate in the synthesis of inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease, through reactions that include nucleophilic aromatic substitution at the fluoride position.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution:

-

Dissolution: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alkoxide) to the solution.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C, depending on the nucleophile's reactivity.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the solvent and any inorganic byproducts.

-

Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for Nucleophilic Addition to the Carbonyl Group:

-

Dissolution: Dissolve this compound in an appropriate solvent (e.g., THF, diethyl ether).

-

Reagent Addition: Cool the solution (e.g., to 0 °C or -78 °C) and add the nucleophilic reagent (e.g., a Grignard reagent, organolithium reagent, or a reducing agent like NaBH4).

-

Reaction: Allow the reaction to stir for a specified time, monitoring by TLC.

-

Quenching: Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride or water).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Visualizing Electron Density Distribution

The following diagram illustrates the key electronic influences on the aromatic ring of this compound, highlighting the resulting electrophilic and nucleophilic characteristics.

Caption: Logical flow of electronic effects determining reactive sites.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6FNO3 | CID 2734612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 6. Ch12: Substituent Effects [chem.ucalgary.ca]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

The Ascendant Therapeutic Potential of 4'-Fluoro-3'-nitroacetophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4'-Fluoro-3'-nitroacetophenone are emerging as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of these derivatives, with a particular focus on chalcones and their subsequent heterocyclic modifications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. It consolidates quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of this promising chemical scaffold.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of three key functional groups: a ketone, a fluorine atom, and a nitro group. These features provide multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of a diverse array of derivatives. The incorporation of fluorine and a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often enhancing their biological efficacy.

This guide will delve into the synthesis and biological evaluation of various derivatives, with a primary focus on chalcones, pyrazoles, and pyrimidines derived from this compound. The potential antimicrobial, anticancer, and anti-inflammatory activities of these compounds will be discussed in detail, supported by available quantitative data. Furthermore, this guide provides detailed experimental protocols for the synthesis and biological screening of these derivatives, alongside diagrams of relevant signaling pathways to elucidate their potential mechanisms of action.

Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives. The most common synthetic route involves the Claisen-Schmidt condensation to form chalcones, which can then be used as precursors for various heterocyclic compounds.

Synthesis of Chalcone (B49325) Derivatives

Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between this compound and various substituted benzaldehydes.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted benzaldehyde (B42025) in ethanol (B145695).

-

Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry the product. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles can be synthesized from chalcones by a cyclization reaction with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative in a suitable solvent, such as ethanol or glacial acetic acid.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Product Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated pyrazole derivative by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives can be obtained by the reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base.

Experimental Protocol: Synthesis of Pyrimidines from Chalcones

-

Reaction Mixture: In a round-bottom flask, prepare a mixture of the chalcone derivative, urea (or thiourea), and potassium hydroxide in ethanol.

-

Reflux: Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into crushed ice.

-

Precipitation and Purification: Neutralize the solution with a dilute acid to precipitate the pyrimidine derivative. Filter the solid, wash it with water, and purify by recrystallization.

Potential Biological Activities

Derivatives of this compound, particularly chalcones and their heterocyclic analogues, have been investigated for a range of biological activities.

Antimicrobial Activity

Chalcones derived from nitroacetophenones have demonstrated notable activity against a variety of bacterial and fungal strains. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action.

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| Chalcone-1 | Chalcone (general nitro) | >100 | 50 | >100 | 100 | 50 | 100 | [1] |

| Chalcone-2 | Chalcone (general nitro) | 100 | 100 | >100 | >100 | 100 | >100 | [1] |

| Chalcone-3 | Fluoro-substituted | 15.6 | - | - | - | 15.62 | - | [2] |

| Chalcone-4 | Trifluoromethyl-substituted | 7.81 | - | - | - | - | - | [2] |

| Pyrimidine-1 | Pyrimidine from Chalcone | - | Moderate | Moderate | - | - | - | [3] |

| 1,4-DHP-1 | 1,4-Dihydropyridine from Chalcone | 25 | 50 | >100 | >100 | 25 | 50 | [1] |

Note: Data presented is for structurally related compounds and serves as an indication of potential activity. Specific data for this compound derivatives is limited in the public domain.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Chalcone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Data Presentation: Anticancer Activity (IC₅₀ in µM)

| Compound ID | Derivative Type | MCF-7 (Breast) | HCT116 (Colon) | HeLa (Cervical) | A549 (Lung) | Reference |

| Chalcone-5 | 4-Nitroacetophenone | 4.3 - 15.7 | - | - | 4.5 - 11.4 | [4] |

| Chalcone-6 | Fluoro-substituted | - | - | - | 7.80 | [5] |

| Pyrazole-1 | Pyrazole from Chalcone | - | - | - | Moderate | [6] |

| Pyrimidine-2 | Pyrimidine from Chalcone | Moderate | Moderate | - | Moderate | [7] |

Note: Data is for structurally related compounds and indicates potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity

Certain chalcone and pyrazole derivatives have shown promising anti-inflammatory properties, both in vitro and in vivo. Their mechanism is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Data Presentation: In Vivo Anti-inflammatory Activity

| Compound ID | Derivative Type | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (h) | Reference |

| Nitrochalcone-1 | Chalcone (general nitro) | 200 | ~40-60 | 3-5 | [8] |

| Pyrazole-2 | Fluoro Pyrazole | 250 | Significant | 3 | [8] |

| Chalcone Hydrazide-1 | Chalcone Hydrazide | 40 | 61.97 | 2 | [9] |

Note: Data is for structurally related compounds and indicates potential activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-